molecular formula C7H12ClNO3 B12275830 H-Pyr-OEt.HCl

H-Pyr-OEt.HCl

Cat. No.: B12275830
M. Wt: 193.63 g/mol
InChI Key: VCQGSSHXDVUPKF-JEDNCBNOSA-N
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Description

H-Pyr-OEt.HCl: ethyl L-pyroglutamate hydrochloride , is a biochemical reagent used in various scientific research fields. It is a derivative of L-pyroglutamic acid and is often utilized as a biological material or organic compound in life science research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-pyroglutamate hydrochloride typically involves the esterification of L-pyroglutamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of ethyl L-pyroglutamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-pyroglutamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

Ethyl L-pyroglutamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl L-pyroglutamate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to participate in the synthesis of proteins and other biomolecules by acting as a precursor or intermediate. The compound can also modulate various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Ethyl L-pyroglutamate hydrochloride can be compared with other similar compounds such as:

Uniqueness: Ethyl L-pyroglutamate hydrochloride is unique due to its specific structure and properties, which make it particularly useful in certain biochemical and pharmaceutical applications. Its ability to participate in a wide range of chemical reactions and its role as a precursor in various metabolic pathways highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

ethyl (2S)-5-oxopyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c1-2-11-7(10)5-3-4-6(9)8-5;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

VCQGSSHXDVUPKF-JEDNCBNOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1.Cl

Canonical SMILES

CCOC(=O)C1CCC(=O)N1.Cl

Origin of Product

United States

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